3-Phenyl-1-(pyridin-2-yl)prop-2-en-1-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-1-(pyridin-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between acetophenone and 2-pyridinecarboxaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The product is then purified through recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-1-(pyridin-2-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: The compound can be reduced to form the corresponding alcohols or alkanes.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens, acids, or bases are used depending on the type of substitution reaction.
Major Products Formed
Oxidation: Epoxides, ketones, or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Phenyl-1-(pyridin-2-yl)prop-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its biological activities.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various chemicals
Mechanism of Action
The mechanism of action of 3-Phenyl-1-(pyridin-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes or interfere with cellular processes, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- (E)-3-Phenyl-1-(pyridin-3-yl)prop-2-en-1-one
- (E)-3-Phenyl-1-(piperidin-1-yl)prop-2-en-1-one
- 2-Cinnamoylpyridine
Uniqueness
3-Phenyl-1-(pyridin-2-yl)prop-2-en-1-one is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of a phenyl group and a pyridinyl group connected through a propenone bridge allows it to participate in a variety of chemical reactions and exhibit diverse biological activities .
Properties
Molecular Formula |
C14H11NO |
---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
3-phenyl-1-pyridin-2-ylprop-2-en-1-one |
InChI |
InChI=1S/C14H11NO/c16-14(13-8-4-5-11-15-13)10-9-12-6-2-1-3-7-12/h1-11H |
InChI Key |
UYYLCENCUQKANA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=CC=CC=N2 |
Origin of Product |
United States |
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